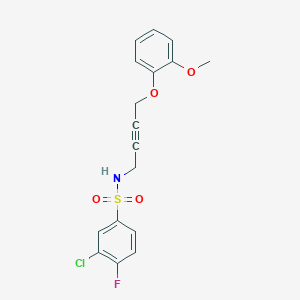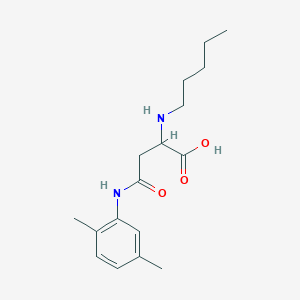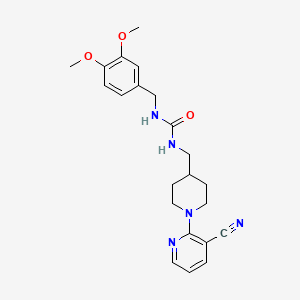
1-((1-(3-Cyanopyridin-2-yl)piperidin-4-yl)methyl)-3-(3,4-dimethoxybenzyl)urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-((1-(3-Cyanopyridin-2-yl)piperidin-4-yl)methyl)-3-(3,4-dimethoxybenzyl)urea is a chemical compound that has gained significant attention in the scientific community due to its potential applications in drug discovery and development. It is a small molecule inhibitor that has shown promising results in inhibiting the activity of certain enzymes that are involved in the progression of various diseases.
Aplicaciones Científicas De Investigación
Chemical Structure and Design
1-((1-(3-Cyanopyridin-2-yl)piperidin-4-yl)methyl)-3-(3,4-dimethoxybenzyl)urea is a complex chemical compound that can be utilized in various scientific research applications. Its structure comprises multiple functional groups, including cyanopyridine, piperidine, and urea moieties, which may contribute to its potential as a ligand in molecular complexes or as a scaffold in the design of new pharmaceutical compounds. Studies on similar urea derivatives have shown their potential in forming noncentrosymmetric structures for nonlinear optics due to ideal orientation of chromophores linked by hydrogen bonds, suggesting applications in materials science (M. Muthuraman et al., 2001).
Potential Biological Activity
The presence of piperidin-4-yl and cyanopyridin-2-yl groups in the compound's structure may indicate potential biological activity. For instance, compounds with piperidine moieties have been explored for their anti-HIV-1 activity, suggesting possible applications in antiviral research (N. Sakakibara et al., 2015). Additionally, the urea component is a common feature in many biologically active compounds, such as inhibitors of soluble epoxide hydrolase, which have applications in reducing inflammatory pain (T. Rose et al., 2010).
Applications in Molecular Engineering
The versatility of the compound's structure may lend itself to applications in molecular engineering, such as the design of metal-organic frameworks (MOFs) or coordination complexes. The ability of similar urea-based compounds to form stable hydrogen-bonded complexes could be harnessed in the self-assembly of novel nanomaterials or in the crystallization of challenging molecules for structural analysis (P. Corbin et al., 2001).
Potential for Drug Design
Given the structural complexity and the presence of multiple pharmacophoric elements, this compound could serve as a lead structure in drug design. Research on similar structures has shown the potential for developing new therapeutic agents targeting a range of biological receptors, including dopamine and serotonin receptors, which are crucial in neuropsychiatric disorders (N. Ullah et al., 2015).
Propiedades
IUPAC Name |
1-[[1-(3-cyanopyridin-2-yl)piperidin-4-yl]methyl]-3-[(3,4-dimethoxyphenyl)methyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27N5O3/c1-29-19-6-5-17(12-20(19)30-2)15-26-22(28)25-14-16-7-10-27(11-8-16)21-18(13-23)4-3-9-24-21/h3-6,9,12,16H,7-8,10-11,14-15H2,1-2H3,(H2,25,26,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YXJLHEBBNODFOM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CNC(=O)NCC2CCN(CC2)C3=C(C=CC=N3)C#N)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27N5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-((1-(3-Cyanopyridin-2-yl)piperidin-4-yl)methyl)-3-(3,4-dimethoxybenzyl)urea | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

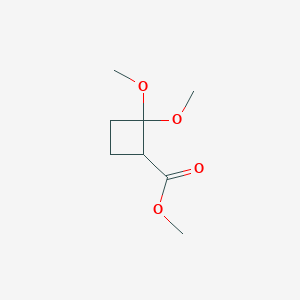
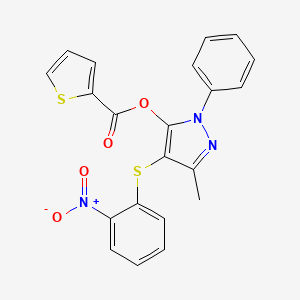
![5-amino-1-(4-chlorophenyl)-4-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-2,3-dihydro-1H-pyrrol-3-one](/img/structure/B2440793.png)
![3-(2-chlorophenyl)-N-(4-imidazo[1,2-a]pyrimidin-2-ylphenyl)-5-methylisoxazole-4-carboxamide](/img/structure/B2440794.png)
![[5-(4-Chlorophenyl)sulfanyl-1-methyl-3-(trifluoromethyl)pyrazol-4-yl]methyl 2,2-dichloroacetate](/img/structure/B2440796.png)
![((1R,5S)-3-(1H-pyrazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)(4-(tert-butyl)phenyl)methanone](/img/structure/B2440797.png)
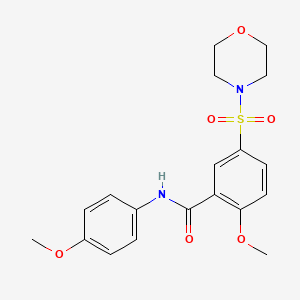
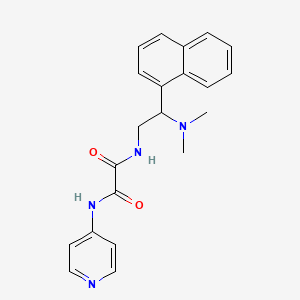

![2-(8-methyl-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-3-yl)-N-(p-tolyl)acetamide](/img/structure/B2440807.png)
![6,8-Difluoro-3-(4-methoxybenzoyl)-1-[(4-methylphenyl)methyl]-1,4-dihydroquinolin-4-one](/img/structure/B2440808.png)
![2-(7-(4-fluorophenyl)-4-oxo-2-(pyrrolidin-1-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)-N-propylacetamide](/img/structure/B2440809.png)
